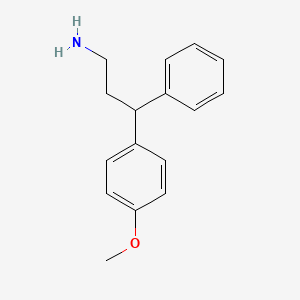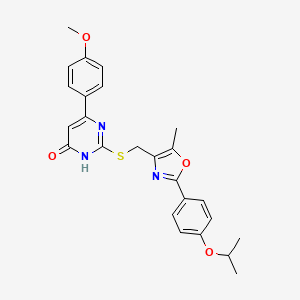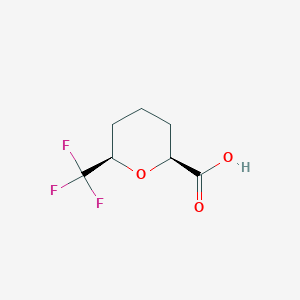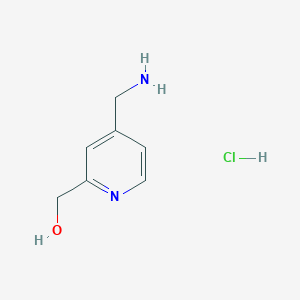
3-(4-Methoxyphenyl)-3-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-3-phenylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines It is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the propan chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-phenylpropan-1-amine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a reduction process. The Friedel-Crafts acylation introduces the acyl group to the aromatic ring, which is then reduced to form the desired amine compound .
Another method involves the use of palladium-catalyzed direct arylation, which is highly effective for synthesizing such compounds. This method employs palladium catalysts and can be performed under mild conditions, making it suitable for industrial production .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3-(4-Methoxyphenyl)-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as a serotonin releasing agent, influencing neurotransmitter levels in the brain .
相似化合物的比较
Similar Compounds
4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in its overall structure and pharmacological effects.
Venlafaxine: Contains a methoxyphenyl group and is used as an antidepressant.
Mebeverine: Another compound with a methoxyphenyl group, used as an antispasmodic.
Uniqueness
3-(4-Methoxyphenyl)-3-phenylpropan-1-amine is unique due to its specific structural features and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-15-9-7-14(8-10-15)16(11-12-17)13-5-3-2-4-6-13/h2-10,16H,11-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXAQKOVJLKRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2785077.png)
![(11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785079.png)
![3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2785081.png)

![4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2785089.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2785091.png)


![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
![Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)
![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)
![rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2785098.png)


